Ac-Gln-Trp-Leu-NH2

Vue d'ensemble

Description

Ac-Gln-Trp-Leu-NH2 is a tetrapeptide composed of the amino acids acetyl-glutamine, tryptophan, leucine, and an amide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gln-Trp-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Gln-Trp-Leu-NH2 can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Reduction reactions can target the amide bonds, potentially leading to the formation of free amino acids.

Substitution: The peptide can participate in substitution reactions, particularly at the amide and carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Kynurenine derivatives from tryptophan.

Reduction: Free amino acids from the cleavage of amide bonds.

Substitution: Modified peptides with new functional groups at the amide or carboxyl positions.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neuropharmacology

Ac-Gln-Trp-Leu-NH2 has been studied for its potential neuropharmacological effects. Research indicates that similar peptide structures exhibit anxiolytic and antidepressant-like activities in animal models. For instance, peptides such as Phe-Trp-Leu-NH2 have demonstrated significant effects in anxiety and depression tests, suggesting that this compound may also possess similar properties due to its structural resemblance .

1.2 Anticancer Activity

Peptides like this compound are being investigated for their anticancer properties. The incorporation of amino acids such as Trp and Leu is known to enhance the bioactivity of peptides against cancer cells. Studies have shown that modifications in peptide sequences can lead to improved interactions with cancer cell receptors, potentially leading to enhanced therapeutic efficacy .

Molecular Recognition and Binding Studies

2.1 Supramolecular Chemistry

The compound has been explored within supramolecular systems for its ability to form complexes with synthetic receptors like cucurbiturils. These interactions are crucial for developing targeted drug delivery systems where this compound can act as a ligand that selectively binds to specific biological targets .

Table 1: Binding Affinities of this compound with Various Receptors

| Peptide Complex | Binding Affinity (K_a) | Selectivity Ratio |

|---|---|---|

| Q8·MV with H-Trp-Gly-Gly-OH | 6-fold over H-Gly-Trp-Gly-OH | |

| Q8·MV with H-Gly-Gly-Trp-OH | 40-fold over H-Gly-Gly- Trp-OH |

Therapeutic Development

3.1 Drug Design

this compound serves as a template for designing new drugs aimed at specific targets in various diseases, including neurodegenerative disorders and cancers. The structural features of this peptide allow for modifications that can enhance stability and bioavailability, making it a valuable candidate in drug development pipelines .

3.2 Radiopharmaceuticals

In the context of targeted molecular probes, this compound can be conjugated with radiolabeled compounds for imaging and therapeutic purposes in oncology. This application is particularly relevant for developing radiopharmaceuticals that target specific antigens associated with tumors, enhancing the precision of cancer diagnostics and treatment .

Case Studies

4.1 Anxiolytic Effects

A study on related peptides demonstrated the anxiolytic effects of tripeptides in animal models, suggesting potential applications for this compound in treating anxiety disorders .

4.2 Anticancer Activity Assessment

Research evaluating the anticancer activity of various peptides showed that those incorporating Trp residues exhibited enhanced cytotoxicity against specific cancer cell lines, indicating that this compound could be optimized for similar applications.

Mécanisme D'action

The mechanism of action of Ac-Gln-Trp-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with similar structural features but different biological activities.

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-ValNH2: Another peptide with a similar sequence but different functional properties.

Uniqueness

Ac-Gln-Trp-Leu-NH2 is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .

Activité Biologique

Ac-Gln-Trp-Leu-NH2, also known as Acetyl-Glutamine-Tryptophan-Leucine-Amide, is a peptide that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The acetylation at the N-terminus enhances the stability and bioavailability of the peptide. The sequence consists of three amino acids: glutamine (Gln), tryptophan (Trp), and leucine (Leu), which contribute to its unique properties.

Biological Activity

This compound exhibits several biological activities, particularly in neuropharmacology and immunology. Research has shown that peptides with similar sequences can interact with various receptors, influencing physiological responses.

1. Neuropharmacological Effects

Studies indicate that this compound may act as a modulator of neurokinin receptors, which are involved in pain perception and inflammation. For instance, related peptides have been shown to antagonize NK2 tachykinin receptors, suggesting potential applications in pain management and inflammatory conditions .

2. Immunomodulatory Properties

The immunomodulatory effects of this compound are also noteworthy. Peptides containing tryptophan are known to influence immune cell function, potentially enhancing the body's response to pathogens. This property could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of peptides similar to this compound. Below is a summary of notable findings:

Propriétés

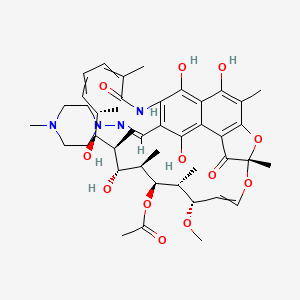

IUPAC Name |

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-KBVDROCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.